2,4-Dimethyloxazole-5-carboxamide

Beschreibung

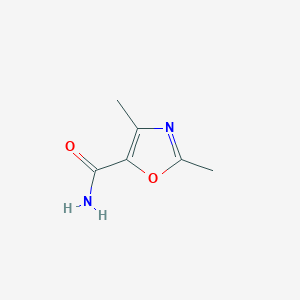

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZDOEYIBDCBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Oxazole Heterocycle: a Survey of Its Synthetic Importance

The oxazole (B20620) ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in synthetic organic chemistry. tandfonline.commdpi.com Its aromatic nature and the presence of heteroatoms confer unique electronic properties, making it a versatile building block for more complex molecules. ijpsonline.com The oxazole moiety is found in a wide array of natural products and has been a target of synthetic efforts since the late 19th century. ijpsonline.com

The synthetic utility of oxazoles stems from their ability to participate in a variety of chemical transformations. They can act as dienes in Diels-Alder reactions, undergo electrophilic and nucleophilic substitution, and be subject to metallation, allowing for the introduction of a wide range of functional groups. tandfonline.com The substitution pattern on the oxazole ring can be precisely controlled through various synthetic methods, each offering a distinct pathway to a desired molecular framework. Several classical and modern methods have been developed for the synthesis of the oxazole nucleus, as summarized in the table below.

| Synthetic Method | Description | Year of Discovery/Development |

| Robinson-Gabriel Synthesis | Involves the cyclodehydration of α-acylamino ketones. | 1909 |

| Fischer Oxazole Synthesis | The reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. | 1896 ijpsonline.com |

| Bredereck Reaction | The reaction of α-haloketones with amides to form oxazoles. ijpsonline.com | Not specified |

| Van Leusen Reaction | The reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. ijpsonline.comnih.gov | 1972 ijpsonline.comnih.gov |

These methods, among others, have provided chemists with a robust toolbox for the construction of oxazole-containing molecules, paving the way for their exploration in various scientific domains.

The Carboxamide Functionality: Relevance in Chemical Transformations

The carboxamide group, often simply referred to as an amide, is one of the most fundamental and prevalent functional groups in organic chemistry and biochemistry. Its structure, consisting of a carbonyl group bonded to a nitrogen atom, is central to the structure of peptides and proteins.

In the context of chemical transformations, the carboxamide functionality is of great importance. It is relatively stable and can be formed through the coupling of a carboxylic acid and an amine. This stability also means that specific reagents and conditions are often required to effect its transformation. Carboxamides can be reduced to amines, dehydrated to nitriles, or undergo hydrolysis to the parent carboxylic acid and amine. Furthermore, the N-H bond of primary and secondary amides can be functionalized, and the carbonyl oxygen can participate in hydrogen bonding, influencing the molecule's conformation and intermolecular interactions. The versatility of the carboxamide group makes it a key component in the design of molecules with specific properties and functions.

Genesis and Early Synthetic Explorations of 2,4 Dimethyloxazole 5 Carboxamide in Academic Research

While the oxazole (B20620) ring and the carboxamide functional group have long histories in organic chemistry, the specific compound 2,4-Dimethyloxazole-5-carboxamide appears to be a more recent subject of academic and industrial research. A definitive "genesis" paper detailing its first synthesis is not readily apparent in a survey of early chemical literature. This suggests that its initial preparation was likely not a landmark event in the history of organic synthesis but rather occurred as part of broader investigations into the properties and applications of substituted oxazoles.

The synthesis of 2,4-disubstituted-5-carboxamido-oxazoles can be logically approached through established synthetic methodologies. A plausible and common route would involve the initial construction of the corresponding 2,4-dimethyloxazole-5-carboxylic acid or its ester derivative. This intermediate could then be converted to the target carboxamide.

A likely synthetic pathway would begin with the formation of the 2,4-dimethyloxazole (B1585046) core. Following the establishment of the core structure, the introduction of the carboxamide functionality at the 5-position would typically proceed via the corresponding carboxylic acid. This carboxylic acid can be activated and then reacted with ammonia (B1221849) or an appropriate amine to form the desired carboxamide.

Recent research has highlighted the interest in oxazole carboxamides for their potential biological activities. For instance, a 2023 study described the design and synthesis of a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives as potential fungicides. acs.org While this study does not focus on the title compound itself, it provides a contemporary context for the synthesis of structurally related molecules and underscores the ongoing exploration of this class of compounds in applied chemical research. The methods employed in such studies often involve the coupling of a pre-formed oxazole carboxylic acid with an amine, a standard and efficient method for amide bond formation. Therefore, it is reasonable to infer that the academic exploration of this compound likely emerged from such modern synthetic campaigns aimed at discovering new molecules with useful properties.

Advanced Synthetic Methodologies for this compound

The synthesis of this compound, a key heterocyclic compound, is an area of significant research interest due to the prevalence of the oxazole motif in pharmacologically active molecules. researchgate.netresearchgate.net Developing efficient and sustainable synthetic routes is crucial for its application in medicinal chemistry and materials science. This article details advanced methodologies for its synthesis, focusing on strategic approaches, optimization, and the integration of green chemistry principles.

Fundamental Reactivity and Chemical Transformations of 2,4 Dimethyloxazole 5 Carboxamide

Reactivity at the Carboxamide Moiety

The carboxamide group is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions involving the amide nitrogen and carbonyl carbon.

Derivatization Reactions (e.g., acylation, alkylation, sulfonylation)

The primary mode of derivatization for 2,4-dimethyloxazole-5-carboxamide often proceeds via its corresponding carboxylic acid, which is then coupled with various amines to form N-substituted amides. This two-step pathway, involving hydrolysis and subsequent amidation, is a common strategy for creating diverse molecular structures. The amidation is typically facilitated by standard peptide coupling reagents.

For instance, the synthesis of novel succinate (B1194679) dehydrogenase (SDH) inhibitors involves the condensation of 2,4-dimethyloxazole-5-carboxylic acid with various (2-arylthiazol-4-yl)methanamine intermediates in the presence of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to yield the target N-substituted carboxamides. acs.org Similarly, clinical candidate LXE408, a proteasome inhibitor for treating leishmaniasis, was synthesized by coupling 2,4-dimethyloxazole-5-carboxylic acid with a complex amine using HATU and diisopropylethylamine (DIEA). nih.gov

Further derivatization can occur on the amide itself. The reaction of a carboxamide with N,N-dimethylacetamide dimethyl acetal (B89532) can yield an acylamidine intermediate, which can be cyclized to form other heterocyclic systems, demonstrating the utility of the carboxamide as a precursor. jst.go.jp

Table 1: Examples of Derivatization via Amidation of 2,4-Dimethyloxazole-5-carboxylic Acid

| Amine Reactant | Coupling Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| (2-Phenylthiazol-4-yl)methanamine | HATU | 2,4-Dimethyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide | 89% | acs.org |

| (2-(p-Tolyl)thiazol-4-yl)methanamine | HATU | 2,4-Dimethyl-N-((2-(p-tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | 92% | acs.org |

| (2-(4-Fluorophenyl)thiazol-4-yl)methanamine | HATU | 2,4-Dimethyl-N-((2-(4-fluorophenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | 86% | acs.org |

| 4-Fluoro-3-(6-(3-methylpyridin-2-yl)- acs.orgCurrent time information in Bangalore, IN.scispace.comtriazolo[1,5-a]pyrimidin-2-yl)aniline | HATU, DIEA | N-(4-Fluoro-3-(6-(3-methylpyridin-2-yl)- acs.orgCurrent time information in Bangalore, IN.scispace.comtriazolo[1,5-a]pyrimidin-2-yl)phenyl)-2,4-dimethyloxazole-5-carboxamide | Not Reported | nih.gov |

Hydrolysis and Amidation Pathways

The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid, 2,4-dimethyloxazole-5-carboxylic acid, typically under acidic or basic conditions. This carboxylic acid is a crucial intermediate for many derivatization reactions. myskinrecipes.com For example, the synthesis of fungicidal candidates involves the hydrolysis of an oxazole (B20620) ester precursor under basic conditions to afford the key carboxylic acid intermediate. acs.org A patented method also describes the hydrolysis of ethyl 2,4-dimethyloxazole-5-carboxylate to produce the carboxylic acid. google.com

The reverse reaction, amidation of 2,4-dimethyloxazole-5-carboxylic acid, is the cornerstone for building more complex molecules. The reaction with ammonium (B1175870) chloride using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and N-hydroxybenzotriazole (HOBt) can form the primary carboxamide. jst.go.jp

Reduction and Oxidation Reactions of the Carboxamide Group

The carboxamide group is susceptible to reduction. While direct reduction of this compound is not extensively detailed, the analogous reduction of its corresponding ester, ethyl 2,4-dimethyloxazole-5-carboxylate, with strong reducing agents like lithium aluminium hydride (LiAlH₄) yields (2,4-dimethyloxazol-5-yl)methanol. chemicalbook.com It is expected that the carboxamide would be reduced to the corresponding amine, (2,4-dimethyloxazol-5-yl)methanamine, under similar strong reducing conditions.

Table 2: Reduction of a Related C5-Substituted 2,4-Dimethyloxazole (B1585046)

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl 2,4-dimethyloxazole-5-carboxylate | Lithium aluminium hydride | (2,4-Dimethyloxazol-5-yl)methanol | chemicalbook.com |

Information regarding the oxidation of the carboxamide group of this specific compound is not prominent in the reviewed literature.

Reactivity of the Oxazole Ring System

The oxazole ring is an electron-rich heterocycle, but its reactivity is significantly influenced by its substituents. The two electron-donating methyl groups at positions C2 and C4 activate the ring, while the electron-withdrawing carboxamide group at C5 deactivates it towards electrophilic attack and influences the regioselectivity of reactions.

Electrophilic and Nucleophilic Substitution Pathways on the Heterocycle

In general, electrophilic substitution on the oxazole ring is challenging but is directed to the C5 and C4 positions. tandfonline.comsemanticscholar.orgpharmaguideline.com The presence of activating, electron-donating groups facilitates this type of reaction. tandfonline.comsemanticscholar.org For the related compound 2,4-dimethyloxazole, electrophilic bromination using N-Bromosuccinimide (NBS) successfully yields 5-bromo-2,4-dimethyloxazole, demonstrating the reactivity of the C5 position towards electrophiles even before the introduction of the carboxamide group. sci-hub.seresearchgate.net

However, the reactivity of this compound itself under strongly basic conditions, often used to generate nucleophiles for substitution, is directed away from the ring. When 2,4-dimethyloxazole-5-carboxylic acid is treated with strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA), metallation does not occur on the ring. Instead, a dianion is formed via deprotonation of the C2-methyl group, a phenomenon known as lateral metallation. clockss.org This lithiated species can then react with various electrophiles, leading to substitution on the methyl group rather than the oxazole ring. clockss.org

Nucleophilic substitution on an unsubstituted oxazole ring is generally rare and often requires the presence of a good leaving group at the C2 position. tandfonline.comsemanticscholar.org In many cases, nucleophilic attack, particularly at the C2 position, can lead to cleavage of the oxazole ring rather than substitution. pharmaguideline.com

Table 3: Representative Substitution Reactions on the 2,4-Dimethyloxazole Core

| Reaction Type | Starting Material | Reagents | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Electrophilic Bromination | 2,4-Dimethyloxazole | NBS | 5-Bromo-2,4-dimethyloxazole | C5 is susceptible to electrophilic attack. | sci-hub.seresearchgate.net |

| Lateral Metallation | 2,4-Dimethyloxazole-5-carboxylic acid | BuLi or LDA, then electrophile (E+) | 4-Methyl-2-(CH₂E)-oxazole-5-carboxylic acid | Strong base deprotonates the C2-methyl group, not the ring. | clockss.org |

Ring Opening and Rearrangement Reactions

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions.

Reductive Cleavage : Reduction with reagents like sodium in liquid ammonia (B1221849) or catalytic hydrogenation under harsh conditions can lead to ring cleavage, yielding open-chain products. semanticscholar.org

Oxidative Cleavage : Strong oxidizing agents such as potassium permanganate (B83412) or ozone can also open the oxazole ring. pharmaguideline.com

Base-Induced Opening : As mentioned, lithiated oxazoles can be unstable. Oxazol-2-yllithium and oxazol-5-yllithium intermediates are known to undergo ring-opening to form isocyanide intermediates under certain conditions. pharmaguideline.comclockss.org

Photochemical Reactions : Oxazole rings can undergo photolysis. tandfonline.com Irradiation of related oxazole compounds can lead to rearrangements and the formation of other isomers or more complex structures. tandfonline.comacs.org

Cycloaddition Reactions : Oxazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-donating substituents, leading to the formation of pyridine (B92270) or furan (B31954) derivatives after subsequent transformations. tandfonline.comsemanticscholar.org

Cycloaddition Reactions Involving the Oxazole Core

The oxazole ring system can participate in [4+2] cycloaddition reactions, acting as an electron-deficient aza-diene. This reactivity is influenced by the electronic nature of the substituents on the ring. pitt.edu The presence of electron-donating groups enhances reactions with electron-poor dienophiles, while electron-withdrawing groups favor inverse-electron demand Diels-Alder reactions with electron-rich dienophiles. pitt.eduthieme-connect.de

In the case of this compound, the two methyl groups are weakly electron-donating, while the carboxamide group at the 5-position is electron-withdrawing. This substitution pattern influences the oxazole's reactivity in cycloaddition reactions. For instance, oxazoles can react with alkenes to form pyridines and with alkynes to yield furans. thieme-connect.de While specific studies on the cycloaddition reactions of this compound are not extensively documented, the general reactivity of substituted oxazoles provides a framework for predicting its behavior. The reaction of 5-alkoxyoxazoles with thioaldehydes, for example, results in the formation of 3-thiazolines as single regioisomers. clockss.org

Reactivity of Methyl Substituents

The methyl groups at the C2 and C4 positions of the oxazole ring are susceptible to a variety of chemical transformations, providing avenues for further functionalization of the molecule.

Functionalization via C-H Activation and Radical Reactions

Palladium-catalyzed C-H activation is a powerful tool for the direct arylation and alkenylation of oxazoles. organic-chemistry.org This methodology allows for the formation of C-C bonds at specific positions of the oxazole ring, offering a flexible route to structurally diverse derivatives. organic-chemistry.org For instance, the Pd(PPh₃)₄ catalyst has been shown to be effective for the direct arylation and alkenylation of oxazoles at the C2 position. organic-chemistry.org While direct C-H activation on the methyl groups of this compound is not explicitly detailed in the provided search results, the principles of C-H activation on similar heterocyclic systems suggest its feasibility. researchgate.netnsf.govrsc.orgmdpi.com

Condensation and Alkylation Reactions at the Methyl Groups

The methyl groups on the oxazole ring can be deprotonated using strong bases like butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form lithiated intermediates. These intermediates can then react with various electrophiles in condensation and alkylation reactions. nih.govwilliams.edu The regioselectivity of these reactions can be influenced by the choice of base, electrophile, and reaction conditions. williams.edu For example, in 2-methyl-4-phenyloxazole, lithiation followed by alkylation can occur at either the C5-ring position or the C2-methyl group, with the outcome depending on the specific reagents and conditions used. williams.edu In the case of 2,4-dimethyloxazole-5-carboxylic acid, metallation with butyllithium or LDA leads to the formation of a dianion, which can be trapped with various electrophiles. clockss.org This suggests that the methyl groups of this compound could undergo similar reactions, allowing for the introduction of new functional groups.

This compound as a Versatile Synthetic Synthon for Complex Organic Molecules

This compound and its derivatives serve as valuable synthons in the construction of more complex organic molecules, including those with pharmaceutical and biological significance. acs.orgresearchgate.net The oxazole moiety itself is a key structural feature in various natural products and clinically used drugs. researchgate.nettandfonline.comchemrxiv.org

For instance, derivatives of this compound have been synthesized and evaluated as fungicidal candidates. acs.org In one study, a series of N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were prepared, demonstrating the utility of the this compound core in generating libraries of bioactive compounds. acs.org The synthesis of these complex molecules often involves the condensation of the parent carboxylic acid or its activated form with various amines. acs.org

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Compound Name | Structure | Application | Reference |

| N-((2-(4-Chlorophenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | Fungicidal Candidate | acs.org | |

| N-((2-(p-tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | Fungicidal Candidate | acs.org | |

| 2,4-Dimethyl-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | Fungicidal Candidate | acs.org |

Exploration of Unconventional Reactivity Patterns

Beyond the more common transformations, oxazoles can exhibit unconventional reactivity. For example, the photochemical rearrangement of isoxazoles can lead to the formation of oxazoles. nih.govacs.org While not a direct reaction of this compound, this highlights the potential for ring isomerization reactions within the broader azole family.

Furthermore, the oxazole ring can be opened under certain conditions. For instance, lithiation at the 2-position can sometimes lead to ring-opening to form an isonitrile enolate. nih.gov This alternative reaction pathway could potentially be exploited for the synthesis of different classes of compounds.

Mechanistic Investigations of Reactions Involving 2,4 Dimethyloxazole 5 Carboxamide

Elucidation of Reaction Mechanisms via Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are foundational to elucidating reaction mechanisms. Kinetics provides information about the reaction rate and the factors that influence it, while thermodynamics describes the energy changes that occur during a reaction, indicating its feasibility and the relative stability of reactants and products.

Kinetic Studies: For reactions involving 2,4-dimethyloxazole-5-carboxamide, such as hydrolysis or amide bond formation, kinetic analysis helps to determine the reaction order, rate constants, and activation energy. For instance, in a typical amide hydrolysis reaction, the rate can be monitored by measuring the concentration of the reactant or product over time under various conditions (e.g., temperature, pH, catalyst concentration). A linear relationship between temperature and the reaction rate constant often indicates the reaction follows the Arrhenius equation, allowing for the calculation of the activation energy (Ea), which is the minimum energy required for the reaction to occur. Studies on similar carboxamide systems have shown that the rate-determining step can often be the cleavage of the C-O bond in a tetrahedral intermediate. mdpi.com

| Parameter | Description | Relevance to this compound |

| Rate Law | An equation that relates the reaction rate to the concentration of reactants. | Determines how changes in the concentration of the carboxamide or other reagents affect the reaction speed. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower Ea, often achieved with a catalyst, leads to a faster reaction. Kinetic studies can quantify this barrier. |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Indicates the thermodynamic stability of the molecule. Computational data for 2,4-dimethyloxazole (B1585046) is -20.19 kcal/mol. researchgate.net |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction. A negative ΔG indicates a spontaneous process. |

Identification and Characterization of Reaction Intermediates

Identifying the transient species that form and are consumed during a reaction is a critical component of mechanistic investigation. These intermediates, though often short-lived, are key to understanding the reaction pathway.

For reactions involving the synthesis or rearrangement of the oxazole (B20620) ring itself, other intermediates become important. For example, the thermal rearrangement of isoxazoles to form oxazoles, such as 2,5-dimethyloxazole, has been shown to proceed through a vinylnitrene intermediate. acs.org Furthermore, Fe(II)-catalyzed isomerization reactions of related isoxazole (B147169) precursors can yield transient 2-acyl-2H-azirine intermediates, which can then rearrange to form the oxazole ring under thermal conditions. researchgate.net

In metal-catalyzed reactions, such as direct amidations, organometallic complexes act as intermediates. For instance, zirconium-catalyzed amidation proceeds through a dinuclear zirconium complex that reacts with the carboxylic acid and amine to form a tetrahedral intermediate coordinated to the metal center. mdpi.com

Isotopic Labeling Studies to Probe Reaction Pathways and Atom Scrambling

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (D), or ¹⁴N with ¹⁵N), researchers can track the position of that atom in the products. This method provides definitive evidence for or against proposed reaction pathways and can reveal phenomena like atom scrambling. ladydoakcollege.edu.inuark.edu

For this compound, isotopic labeling can be used in several ways:

¹⁸O-Labeling: To study hydrolysis, the reaction can be run in H₂¹⁸O. If the ¹⁸O is incorporated into the resulting 2,4-dimethyloxazole-5-carboxylic acid, it confirms that the water molecule acts as the nucleophile attacking the carbonyl carbon.

¹⁵N-Labeling: Labeling the amide nitrogen with ¹⁵N can elucidate mechanisms in reactions where the amide bond is cleaved or reformed. It can help distinguish between pathways involving C-N bond cleavage versus C-O bond cleavage in the tetrahedral intermediate.

¹³C-Labeling: Labeling the carbonyl carbon (C-5) with ¹³C can confirm its fate in decarboxylation reactions or rearrangements of the oxazole ring.

Isotope-labeling experiments have been instrumental in clarifying complex reaction mechanisms, such as distinguishing between different modes of indirect photochemistry for furan (B31954) carboxamides acs.org and investigating cascade reactions in the synthesis of other oxazole-containing scaffolds. uark.eduresearchgate.net

| Isotope | Labeled Position | Potential Reaction Studied | Information Gained |

| ¹⁸O | Water (Solvent) | Hydrolysis | Confirms nucleophilic attack by water on the carbonyl carbon. |

| ¹⁵N | Amide Nitrogen | Amidation/Hydrolysis | Tracks the fate of the amide nitrogen, distinguishing C-N vs. C-O bond cleavage. |

| ¹³C | Carbonyl Carbon | Decarboxylation | Follows the carbonyl group to confirm its removal as CO₂. |

| ²H (D) | Methyl Group (C2 or C4) | Kinetic Isotope Effect | Determines if C-H bond breaking at these positions is involved in the rate-determining step. |

Trapping Experiments and Spectroscopic Monitoring of Transient Species

Because reaction intermediates are often too unstable to be isolated, specialized techniques are required to detect and characterize them.

Trapping Experiments: This method involves adding a "trapping agent" to the reaction mixture that is designed to react quickly and specifically with a suspected intermediate to form a stable, identifiable product. For example, if a radical intermediate is suspected, a radical scavenger can be added. The formation of a product derived from the scavenger and the trapped radical provides evidence for the existence of that intermediate.

Spectroscopic Monitoring: Time-resolved spectroscopic techniques can monitor reactions in real-time to detect short-lived species. Pulse radiolysis and laser flash photolysis (LFP) are powerful methods for generating and observing transient species like radicals and excited states. nih.gov In a typical LFP experiment, a short, intense laser pulse initiates the reaction, and the subsequent changes in absorption are monitored over timescales from nanoseconds to microseconds. This allows for the characterization of transient absorption spectra and decay kinetics of intermediates. For example, studies on furan carboxamides have used transient absorption spectroscopy to measure the reaction rate constants with triplet sensitizers. ethz.ch While specific LFP data for this compound is not widely available, the technique could be applied to study its photochemical reactions, identifying potential triplet states or radical intermediates. acs.org

Computational Chemistry in Mechanistic Prediction and Validation

Computational chemistry has become an indispensable tool for studying reaction mechanisms. Quantum chemical methods, such as Density Functional Theory (DFT), can model molecular structures, predict their properties, and map out entire reaction energy profiles.

For oxazole systems, computational studies have been used to:

Predict Molecular Properties: Calculations provide data on bond lengths, charge distributions, and molecular orbitals (HOMO/LUMO), which are fundamental to understanding a molecule's reactivity. For 2,4-dimethyloxazole, the HOMO-LUMO energy gap is calculated to be 13.709 eV, which relates to its chemical reactivity and electronic transitions. researchgate.netresearchgate.net

Validate Reaction Pathways: By calculating the energies of reactants, transition states, and products, computational models can determine the most likely reaction mechanism among several possibilities. For example, DFT calculations have supported the proposed mechanism for the synthesis of dimethyloxazoles via a cascade reaction sequence. researchgate.net

Characterize Intermediates: The structures and stabilities of proposed intermediates, which are often difficult to observe experimentally, can be reliably calculated. This has been crucial in understanding the role of azirine and vinylnitrene intermediates in the formation of oxazole rings. acs.org

The combination of experimental data with high-level computational analysis provides a detailed and robust picture of the reaction mechanism.

| Computational Method | Information Provided | Application to this compound |

| Density Functional Theory (DFT) | Geometries, reaction energies, transition state structures, electronic properties. | Predicts the most stable conformation, calculates the energy barriers for reaction pathways (e.g., hydrolysis), and validates proposed intermediates. scispace.com |

| Ab initio Methods (e.g., HF, MP2) | Similar to DFT, often used for higher accuracy benchmarks. | Provides high-accuracy data on electronic structure, heats of formation, and dipole moments. researchgate.net |

| Molecular Mechanics (MM) | Optimized geometries for large systems. | Used for initial geometry optimization before higher-level quantum calculations. researchgate.net |

Computational and Theoretical Chemistry Studies of 2,4 Dimethyloxazole 5 Carboxamide

Molecular Dynamics Simulations for Conformational Analysis and Chemical Behavior in Various Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.comescholarship.org For 2,4-Dimethyloxazole-5-carboxamide, MD simulations could be employed to explore its conformational landscape, identifying the most stable arrangements of its atoms in different solvent environments, such as water or organic solvents. This would be particularly important for understanding the flexibility of the carboxamide group and its potential interactions with biological macromolecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be highly valuable. Discrepancies between predicted and experimental spectra can often highlight specific intra- or intermolecular interactions.

Structure-Reactivity Relationship Analysis through Computational Modeling

By systematically modifying the structure of this compound in silico, researchers could establish structure-reactivity relationships. Computational modeling allows for the investigation of how changes to the oxazole (B20620) ring or the carboxamide group affect the molecule's electronic properties and, consequently, its reactivity. This can provide a rational basis for designing new derivatives with desired chemical properties.

Virtual Screening for Novel Chemical Transformations and Reactivity Profiles

Virtual screening techniques are often used in drug discovery to identify potential new molecules, but they can also be adapted to explore the chemical reactivity of a compound. nih.govresearchgate.netmdpi.com By docking this compound into the active sites of various enzymes or reacting it with a library of virtual reactants, it might be possible to predict novel chemical transformations and expand its known reactivity profile.

Rational Design of Derivatives with Specific Reactivity

The insights gained from the aforementioned computational studies could culminate in the rational design of novel this compound derivatives with tailored reactivity. nih.gov For instance, if a particular reactive site is identified through analysis of the molecular orbitals, modifications could be proposed to either enhance or suppress its reactivity for a specific application. This approach is central to modern medicinal and materials chemistry. mdpi.com

Broader Applications and Future Perspectives in Chemical Research Utilizing 2,4 Dimethyloxazole 5 Carboxamide

2,4-Dimethyloxazole-5-carboxamide in the Synthesis of Complex Organic Architectures and Natural Product Scaffolds

This compound is a valuable intermediate for constructing more elaborate molecular structures, particularly those with potential biological activity. The carboxamide group provides a convenient handle for coupling with various amine-containing fragments, while the substituted oxazole (B20620) core remains a stable structural element.

A significant application of this compound is demonstrated in the synthesis of novel fungicidal candidates. Researchers have utilized this compound as a key precursor to generate a series of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives. acs.org The synthetic strategy involves a condensation reaction between the pre-formed 2,4-dimethyloxazole-5-carboxylic acid (the hydrolyzed form of the amide) and various (2-arylthiazol-4-yl)methanamine intermediates. acs.org This modular approach allows for the systematic variation of the aryl substituent on the thiazole (B1198619) ring, enabling the exploration of structure-activity relationships (SARs). These compounds have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a critical enzyme in fungal respiration. acs.org The research highlights how the this compound core contributes to a unique chemical architecture for managing phytopathogenic fungi. acs.org

Below is a table summarizing the synthesis of several complex derivatives originating from the 2,4-dimethyloxazole (B1585046) scaffold, showcasing the yields and physical states of the final products. acs.org

| Compound ID | Structure | Yield | Physical State |

| SEZA13 | 2,4-Dimethyl-N-((2-phenylthiazol-4-yl)methyl)oxazole-5-carboxamide | 89% | Yellow oil |

| SEZA14 | 2,4-Dimethyl-N-((2-(p-tolyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | 92% | Yellow solid |

| SEZA15 | 2,4-Dimethyl-N-((2-(4-chlorophenyl)thiazol-4-yl)methyl)oxazole-5-carboxamide | 89% | White solid |

| SEZB4 | N-((2-(2-Chlorophenyl)thiazol-4-yl)methyl)-2,4-dimethyloxazole-5-carboxamide | 78% | Yellow solid |

This interactive table is based on data from a study on novel fungicidal candidates. acs.org

Exploration in Materials Science as a Chemical Precursor for Polymers, Ligands, or Supramolecular Assemblies

While direct, large-scale applications of this compound in materials science are not yet extensively documented, its molecular structure suggests significant potential as a precursor for advanced materials. The oxazole ring, with its nitrogen and oxygen heteroatoms, and the carboxamide moiety are both capable of acting as coordinating ligands for metal ions. This opens avenues for its use in the design of coordination polymers and metal-organic frameworks (MOFs). Such materials are of great interest for applications in gas storage, catalysis, and sensing. The assembly of 1D polymeric chains into 2D or 3D supramolecular architectures is often guided by non-covalent interactions, such as hydrogen bonding and π-stacking, for which the oxazole carboxamide structure is well-suited. rsc.org

Furthermore, the principles of supramolecular chemistry, which leverage non-covalent interactions to build complex, ordered structures, are highly relevant. mdpi.com Molecules like this compound could be designed to self-assemble or co-assemble into functional nanostructures, such as fibers, gels, or vesicles. mdpi.comnih.gov The carboxamide group is particularly effective at forming strong, directional hydrogen bonds, a key driving force in many self-assembling systems. mdpi.com By modifying the compound, for instance, by attaching long alkyl chains or photoresponsive units, it could be developed into "smart" materials that respond to external stimuli like temperature or light. mdpi.com

Future research could focus on synthesizing and characterizing metal complexes of this compound and exploring their polymeric structures and properties. Investigating its self-assembly behavior in various solvents could also unveil novel supramolecular materials with unique functions.

Catalytic Applications where the Compound Acts as a Ligand or Organocatalyst Precursor

The structure of this compound makes it an excellent platform for the development of novel catalysts. Although not catalytically active in its native form, it can be readily converted into precursors for both organocatalysts and metal-coordinating ligands.

In the field of organocatalysis, chiral oxazoline-containing molecules are well-established as efficient catalysts for various asymmetric reactions. Research has shown that chiral pyrrolidinyl-oxazole-carboxamides can act as highly effective organocatalysts for the asymmetric Michael addition of ketones to nitroalkenes, achieving high yields and excellent stereoselectivities. rsc.org By synthetically modifying the amide nitrogen of this compound with a chiral amine, such as a derivative of proline, it is conceivable to produce a new class of organocatalysts based on its scaffold.

The table below illustrates the effectiveness of related pyrrolidinyl-oxazole-carboxamide organocatalysts in the asymmetric Michael addition, suggesting the potential for catalysts derived from this compound. rsc.org

| Ketone | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cyclohexanone | trans-β-nitrostyrene | 10 | 99 | >99/1 | 99 |

| Acetone | trans-β-nitrostyrene | 10 | 98 | 95/5 | 98 |

| Cyclopentanone | trans-β-nitrostyrene | 10 | 99 | 98/2 | 99 |

Data adapted from a study on asymmetric organocatalysis, demonstrating the potential of the oxazole-carboxamide scaffold. rsc.org

Additionally, the oxazole nitrogen and the carboxamide oxygen can act as a bidentate ligand system for transition metals. Ligands such as bisoxazolines (BOX) and pyridyl-bis(oxazolines) (PyBox) are renowned in asymmetric catalysis. rsc.org this compound could serve as a precursor to new pincer-type or bidentate ligands for metals like copper, palladium, or rhodium, which are workhorses in catalytic C-C and C-N bond formation. rsc.org

Emerging Methodologies and Undiscovered Reactivity of Oxazole Carboxamides in Organic Synthesis

The reactivity of the oxazole ring, while aromatic, is distinct from that of benzene (B151609) and presents unique opportunities for synthetic innovation. Research into the reactivity of the direct precursor, 2,4-dimethyloxazole-5-carboxylic acid, reveals that the molecule can be selectively metallated. clockss.org Treatment with strong bases like butyllithium (B86547) or LDA leads to the formation of a dianion, which can be trapped with various electrophiles to introduce new functional groups, primarily at the C5-methyl position. clockss.org This highlights the potential for selective functionalization of the this compound scaffold.

Modern catalytic methods are also expanding the toolkit for modifying oxazole systems. Palladium-catalyzed three-component reactions have been developed for related oxazole-containing compounds, enabling the efficient synthesis of complex quinoline-carboxamides. frontiersin.org Gold-catalyzed pathways have emerged for the synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals, showcasing a switch in regioselectivity compared to older methods. researchgate.net These advanced catalytic systems could be adapted to explore new transformations of this compound, potentially leading to novel molecular architectures that are otherwise difficult to access.

Furthermore, the fundamental reactivity of the oxazole ring itself is an area of ongoing study. Oxazoles can undergo various reactions, including:

Electrophilic Substitution: Generally occurs at the C5 position, which is blocked in this compound, suggesting that substitution would be directed to C4 if the methyl group were absent. tandfonline.com

Nucleophilic Substitution: Rare on the core ring but can occur if leaving groups are present. tandfonline.com

Diels-Alder Reactions: Oxazoles can function as dienes, reacting with dienophiles to form pyridines after a ring-opening and rearrangement sequence. tandfonline.com

Ring-Opening Reactions: Under certain conditions, the oxazole ring can be opened to yield acyclic intermediates, providing a pathway to other heterocyclic systems or functionalized linear molecules. clockss.org

Exploring these emerging methodologies and fundamental reaction pathways with this compound as the substrate could uncover novel synthetic routes and expand its utility in organic synthesis.

Interdisciplinary Research Avenues at the Interface of Organic Chemistry and Related Chemical Disciplines

The versatility of this compound positions it as a valuable tool at the nexus of organic chemistry and other scientific fields.

Medicinal & Agricultural Chemistry: As established in section 7.1, the compound is a key building block for potential fungicides. acs.org Its scaffold could be further explored for developing other agrochemicals or pharmaceuticals. The structural motif is also present in compounds investigated for medical imaging. For example, related oxazole-4-carboxamides have been labeled with fluorine-18 (B77423) to create positron emission tomography (PET) tracers for imaging the GSK-3 enzyme in the brain, demonstrating a clear link between synthetic chemistry and diagnostic medicine. nih.gov

Analytical Chemistry: In any multi-step synthesis, pure, well-characterized intermediates are essential. This compound can serve as a crucial reference standard for chromatographic (HPLC, GC) and spectroscopic (NMR, MS) analysis during the development and production of more complex target molecules derived from it.

Chemical Engineering: The translation of a synthetic route from a laboratory flask to industrial production is a core focus of chemical engineering. etec.gov.sa The development of efficient, scalable, and cost-effective syntheses for this compound and its derivatives is an interdisciplinary challenge. This involves optimizing reaction conditions, designing safe and efficient reactor systems, and developing purification protocols suitable for large-scale manufacturing, bridging the gap between chemical discovery and practical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.